molecular formula C13H16N4O5S B6957807 N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide

N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No.: B6957807
M. Wt: 340.36 g/mol
InChI Key: WYHXZGRYCPHDMT-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide is a complex organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a sulfonamide group at the 5-position of a pyrimidine ring

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c1-15-8-10(12(18)16(2)13(15)19)23(20,21)17(3)9-5-6-11(22-4)14-7-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHXZGRYCPHDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxypyridine-3-amine with a suitable sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the pyrimidine ring, followed by methylation to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a pyrimidine ring.

    N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine:

Uniqueness

N-(6-methoxypyridin-3-yl)-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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